4-Bromo-5-chloro-2-fluorotoluene
Overview
Description
4-Bromo-5-chloro-2-fluorotoluene is an organic compound with the molecular formula C7H5BrClF. It is a derivative of toluene, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and fluorine atoms. This compound is a colorless to pale yellow liquid that is soluble in organic solvents such as alcohols, ethers, and ketones .
Mechanism of Action
Target of Action
Compounds of similar structure have been used in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . The targets in this case would be the palladium catalyst and the organoboron reagent .
Mode of Action
In the context of the Suzuki–Miyaura cross-coupling reaction, 4-Bromo-5-chloro-2-fluorotoluene would interact with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition involves the palladium catalyst becoming oxidized through its donation of electrons to form a new palladium-carbon bond . Transmetalation occurs when the organoboron reagent transfers the organic group from boron to palladium .
Biochemical Pathways
It’s worth noting that the suzuki–miyaura cross-coupling reaction is a key process in the synthesis of various organic compounds . This reaction can lead to the formation of new carbon-carbon bonds, which can significantly alter the structure and function of organic molecules .
Result of Action
In the context of the suzuki–miyaura cross-coupling reaction, the result of its action would be the formation of a new carbon-carbon bond . This can lead to the synthesis of new organic compounds with potential applications in various fields, including pharmaceuticals and materials science .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction typically requires mild and functional group tolerant reaction conditions . Additionally, the stability of the organoboron reagent used in the reaction can also impact the overall reaction outcome .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-chloro-2-fluorotoluene typically involves halogenation reactions. One common method is the sequential halogenation of toluene. The process begins with the bromination of toluene to form bromotoluene, followed by chlorination and fluorination steps . The reaction conditions often involve the use of halogenating agents such as bromine, chlorine, and fluorine gases or their respective compounds under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-chloro-2-fluorotoluene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents
Oxidation Reactions: The methyl group on the benzene ring can be oxidized to form carboxylic acids or aldehydes
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the aromatic ring
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions
Electrophilic Substitution: Reagents like sulfuric acid or aluminum chloride are used under acidic conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used
Major Products Formed
The major products formed from these reactions include substituted toluenes, benzoic acids, benzaldehydes, and reduced aromatic compounds .
Scientific Research Applications
4-Bromo-5-chloro-2-fluorotoluene is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals
Biology: The compound is used in the study of biochemical pathways and as a probe in molecular biology experiments
Medicine: It is involved in the development of new drugs and therapeutic agents
Industry: The compound is used in the production of agrochemicals, dyes, and polymers
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-fluorotoluene: Similar structure but lacks the bromine atom
5-Bromo-2-fluorotoluene: Similar structure but lacks the chlorine atom
2-Bromo-5-chlorotoluene: Similar structure but lacks the fluorine atom
Uniqueness
4-Bromo-5-chloro-2-fluorotoluene is unique due to the presence of all three halogen atoms (bromine, chlorine, and fluorine) on the benzene ring. This unique combination of halogens imparts distinct chemical properties and reactivity to the compound, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
1-bromo-2-chloro-5-fluoro-4-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c1-4-2-6(9)5(8)3-7(4)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCFZSZRHRVSRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378326 | |
Record name | 4-Bromo-5-chloro-2-fluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201849-17-4 | |
Record name | 1-Bromo-2-chloro-5-fluoro-4-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=201849-17-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-5-chloro-2-fluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.